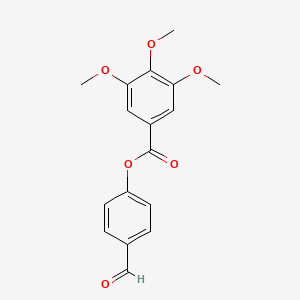

4-Formylphenyl 3,4,5-trimethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Formylphenyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C17H16O6 and a molecular weight of 316.31 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with 3,4,5-trimethoxybenzoic acid . It is used in various chemical and biological research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate typically involves the esterification of 4-formylphenol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Reduction of the Formyl Group

The aldehyde group undergoes selective reduction to a hydroxymethyl group under mild conditions, preserving the ester and methoxy functionalities.

Reaction Conditions

| Reagent System | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | rt | 1–2 h | 99% |

This reduction is critical for generating intermediates like 4-(hydroxymethyl)phenyl 3,4,5-trimethoxybenzoate, which can be further functionalized (e.g., esterification, oxidation) .

Oxime Formation

The formyl group reacts with hydroxylamine derivatives to form oximes, useful for biochemical applications or as protective groups.

Reaction Conditions

| Reagent System | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| NH₂OH·HCl, NaOH (aq.) | C₂H₅OH | rt | 2 h | 81–98% |

The oxime derivatives exhibit enhanced stability and are intermediates in synthesizing hydrazones or nitriles .

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under basic conditions to yield 3,4,5-trimethoxybenzoic acid and 4-formylphenol.

Reaction Conditions

| Reagent System | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| NaOH | H₂O/THF (1:1) | 90°C | 18 h | 95% |

This reaction is pivotal for recovering the parent acid or modifying the ester for further coupling reactions .

Suzuki Cross-Coupling Potential

While 4-formylphenyl 3,4,5-trimethoxybenzoate lacks inherent halogen substituents, its brominated precursors (e.g., 2-bromo-3,4,5-trimethoxybenzaldehyde derivatives) participate in palladium-catalyzed Suzuki couplings.

Typical Coupling Protocol

| Catalyst | Base | Solvent | Temperature | Time | Yield Range | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂, PPh₃ | Cs₂CO₃ | DME | 70°C | 2–10 h | 24–90% |

For example, coupling with phenylboronic acids generates biphenyl derivatives with retained aldehyde/ester functionalities .

Functional Group Interconversion

The formyl group serves as a versatile handle for further transformations:

| Reaction Type | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H⁺ | 4-Carboxyphenyl benzoate | Carboxylic acid synthesis | |

| Wittig Reaction | Ph₃P=CHR | Alkenyl derivatives | Extended conjugation systems |

Stability and Compatibility

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent research indicates that derivatives of 4-Formylphenyl 3,4,5-trimethoxybenzoate exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit tumor cell growth across various human cancer cell lines, including lung (A549), prostate (DU145), and nasopharyngeal (KB) cancer cells. The compound demonstrated IC50 values as low as 0.04 µM against these cell lines, indicating potent cytotoxic effects .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it can modulate neurochemical pathways, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and schizophrenia . The modulation of dopamine D3 receptor activity has been particularly noted, which may influence cognitive functions and mood regulation.

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis. Its structure allows for further modifications that can lead to the development of novel compounds with enhanced biological activities.

Synthesis of Fluorenones

The compound can be utilized in the synthesis of fluorenone derivatives, which have shown promise as anti-cancer agents and neurochemical modulators. For example, fluorenone derivatives synthesized from this compound exhibited high binding affinity to specific receptors involved in cancer progression .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in various applications. Research indicates that variations in methoxy and formyl substitutions significantly impact the compound's biological activity .

Mecanismo De Acción

The mechanism of action of 4-Formylphenyl 3,4,5-trimethoxybenzoate is not fully understood. its biological activity is thought to be related to its ability to interact with cellular components such as proteins and nucleic acids. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal function.

Comparación Con Compuestos Similares

Similar Compounds

4-Acetamidophenyl 3,4,5-trimethoxybenzoate: A similar compound with an acetamido group instead of a formyl group.

4-Hydroxyphenyl 3,4,5-trimethoxybenzoate: A compound with a hydroxyl group instead of a formyl group.

Uniqueness

Actividad Biológica

4-Formylphenyl 3,4,5-trimethoxybenzoate is a synthetic compound that has drawn attention for its potential biological activities. This compound features a formyl group and three methoxy groups on the benzene ring, which may influence its reactivity and biological interactions. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H16O6

- Molecular Weight : 320.31 g/mol

This compound is characterized by the presence of both formyl and methoxy functional groups, which are known to affect its solubility and reactivity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with methoxy groups can inhibit the proliferation of various cancer cell lines. The mechanism often involves the disruption of key metabolic pathways such as the folate cycle. Specifically, a related compound, TMECG (3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin), was found to bind effectively to human dihydrofolate reductase and down-regulate folate cycle gene expression in melanoma cells .

Antimicrobial Activity

The antimicrobial activity of compounds containing the trimethoxybenzoate structure has also been documented. These compounds have demonstrated efficacy against a range of bacterial strains. The presence of methoxy groups appears to enhance their interaction with microbial targets, leading to increased antibacterial activity .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The formyl group can facilitate binding to active sites on enzymes, inhibiting their activity.

- Gene Expression Modulation : Similar compounds have been shown to alter gene expression profiles related to cell proliferation and apoptosis .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain derivatives may induce oxidative stress in cancer cells, leading to cell death.

Study on Anticancer Activity

In a study examining the anticancer effects of trimethoxybenzoate derivatives, researchers noted that these compounds exhibited selective cytotoxicity against melanoma cells while sparing normal cells. The study highlighted the importance of the methoxy substituents in enhancing biological activity and suggested potential applications in cancer therapy .

Antimicrobial Efficacy Assessment

Another investigation focused on assessing the antimicrobial properties of various methoxy-substituted benzoates against Gram-positive and Gram-negative bacteria. The results indicated that compounds with multiple methoxy groups showed superior inhibition compared to their non-methoxylated counterparts .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Effective Concentration (µM) | Mechanism of Action |

|---|---|---|---|

| TMECG | Anticancer | 10 | Inhibition of dihydrofolate reductase |

| 3,4,5-Trimethoxybenzoic Acid | Antimicrobial | 25 | Disruption of bacterial cell wall |

| This compound | Anticancer | TBD | Enzyme inhibition |

Propiedades

IUPAC Name |

(4-formylphenyl) 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-20-14-8-12(9-15(21-2)16(14)22-3)17(19)23-13-6-4-11(10-18)5-7-13/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFRVOXKAMQGEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.